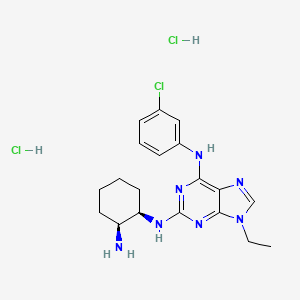
c-Di-GMP sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endogenous STING and DDX41 agonist; mediates DDX41-STING interaction. Activates STING-dependent IFN-β production in mouse and human cells. Also induces an antitumor response in a lung B16-10 melanoma mouse model, when administered intravenously within YSKO5-liposomes.
Wissenschaftliche Forschungsanwendungen
Chemical Behavior in Solutions
Bis(3'-5')diguanylic acid (c-di-GMP) displays unique behaviors in various solvents. In aprotic organic solvents like DMSO, c-di-GMP exists as a monomer. However, in water and low-concentration aqueous solutions of salts such as sodium chloride and ammonium acetate, it forms multiple aggregates. These aggregates converge to a single compound in higher concentrations of these solutions, illustrating its dynamic chemical behavior (Hyodo et al., 2005).
Universal Bacterial Second Messenger
c-di-GMP is a significant bacterial second messenger. It regulates various processes like biofilm formation, motility, virulence, cell cycle, and differentiation. It's integral in lifestyle changes of bacteria, like transitioning from motile to sessile states, and holds potential for controlling biofilm formation in medical and industrial contexts (Römling et al., 2013).
Production for Biological Studies
Enzymatic production of c-di-GMP is feasible for large-scale studies of bacterial signaling pathways and phenotypes controlled by this molecule. It also presents as a potential vaccine adjuvant. The structure of diguanylate cyclase from Thermotoga maritima has been studied for insights into c-di-GMP production (Deepthi et al., 2014).
Regulation of Bacterial Pathogenesis
c-di-GMP plays a crucial role in regulating complex physiological processes in bacteria, including biofilm formation, motility, and virulence gene expression. Understanding its biosynthesis, hydrolysis, and regulatory mechanisms provides insights into bacterial pathogenesis (Tamayo et al., 2007).
Structural and Mechanistic Insights
The study of c-di-GMP signaling includes insights into the structural and functional properties of proteins involved in its synthesis and degradation. This knowledge is crucial for understanding how c-di-GMP controls downstream biological processes and achieves signaling specificity (Schirmer & Jenal, 2009).
Immunostimulatory Properties
c-di-GMP has been shown to have antimicrobial and antipathogenic activity in vivo, reducing bacterial colonization by biofilm-forming strains. This suggests its potential as a novel drug platform for infection prevention and treatment, and as an immunomodulator or vaccine adjuvant (Brouillette et al., 2005; Karaolis et al., 2007).
Vaccine Adjuvant Potential
The immunostimulatory and immunomodulatory properties of c-di-GMP, alongside its recognition as a bacterial molecule by mammalian immune systems, underline its potential as a vaccine adjuvant for systemic and mucosal vaccination (Chen et al., 2010).
Eigenschaften
Molekularformel |
C20H22N10Na2O14P2 |
|---|---|
Molekulargewicht |
734.37 |
IUPAC-Name |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Synonyme |
3/',5/'-Cyclic diguanylic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



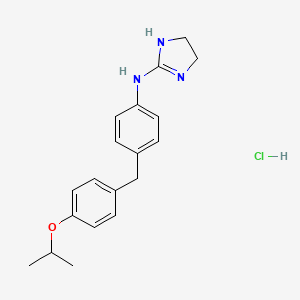

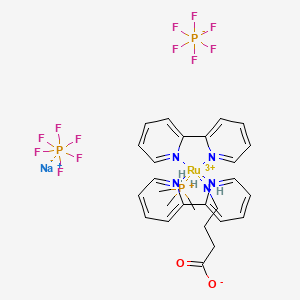

![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
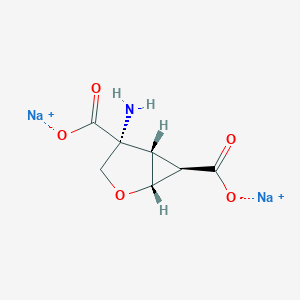
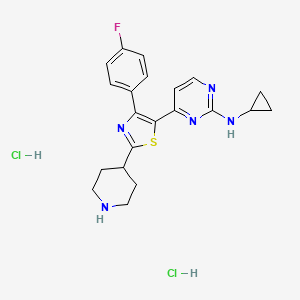
![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)

